An In-depth Technical Guide to 1-Phenylethyl Acetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Phenylethyl Acetate: Properties, Synthesis, and Applications
Introduction
1-Phenylethyl acetate, also known as styralyl acetate, is an organic ester recognized for its potent, green, and floral aroma, reminiscent of gardenia.[1][2] This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries and serves as a versatile intermediate and solvent in organic synthesis.[3][4] Its chemical structure, featuring a chiral center, also makes it an interesting subject for stereoselective synthesis and analysis. This guide provides a comprehensive overview of 1-phenylethyl acetate, detailing its physicochemical properties, synthesis methodologies, spectroscopic characterization, and safety protocols, tailored for researchers and professionals in chemistry and drug development.
Physicochemical Properties
1-Phenylethyl acetate is a carboxylic ester with the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol .[1][4] It is characterized by its low solubility in water but shows good solubility in organic solvents and oils.[1][5] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Phenylethyl Acetate
| Property | Value | References |
| CAS Number | 93-92-5 | [3][4] |
| IUPAC Name | 1-phenylethyl acetate | [1] |
| Synonyms | Styrallyl acetate, Gardenol, Methyl phenyl carbinyl acetate | [3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][4] |
| Molecular Weight | 164.20 g/mol | [1][4] |
| Appearance | Colorless to slight yellow liquid | [4] |
| Odor | Powerful, green, floral, sweet, fruity | [1][2] |
| Boiling Point | 211-212 °C at 1013 hPa; 94-95 °C at 12 mmHg | [4][6] |
| Melting Point | -60 °C | [6][7] |
| Density | ~1.028 g/cm³ at 20-25 °C | [6] |
| Refractive Index (n20/D) | 1.492 - 1.497 | [4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1][5][8] |
| Flash Point | ~91-98 °C | [5][7] |
| Autoignition Temperature | 450 °C | [7] |
Synthesis of 1-Phenylethyl Acetate
1-Phenylethyl acetate can be synthesized through several routes, with the most common being the esterification of 1-phenylethanol with an acetylating agent. The choice of method often depends on the desired scale, purity requirements, and available resources.
Fischer-Speier Esterification: A Standard Protocol
Fischer-Speier esterification is a classic and reliable method for producing 1-phenylethyl acetate. It involves the acid-catalyzed reaction between 1-phenylethanol and acetic acid. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) is used, or the water formed during the reaction is removed.
Experimental Protocol:
-
Apparatus Setup: Assemble a reflux apparatus with a round-bottom flask, a condenser, and a heating mantle. Ensure all glassware is thoroughly dried.
-
Reagent Charging: To the round-bottom flask, add 1-phenylethanol (1.0 equivalent), glacial acetic acid (2.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and sulfuric acid.
-
Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 1-phenylethyl acetate can be purified by vacuum distillation to yield the final product.
The following diagram illustrates the workflow for the synthesis and purification of 1-phenylethyl acetate via Fischer esterification.
Caption: Workflow for the synthesis of 1-phenylethyl acetate.
Enzymatic Synthesis
For applications requiring high enantiopurity, enzymatic kinetic resolution offers a green and highly selective alternative. Lipases, such as Novozym 435, can selectively acylate one enantiomer of racemic 1-phenylethanol, allowing for the separation of the resulting ester from the unreacted alcohol.[9] This method is particularly valuable in the synthesis of chiral fragrances and pharmaceutical intermediates. The reaction is typically carried out in a non-aqueous solvent with an acyl donor like vinyl acetate.[9]
Spectroscopic Characterization
The structure of 1-phenylethyl acetate can be unequivocally confirmed using various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Key expected signals include a multiplet for the aromatic protons, a quartet for the benzylic proton, a singlet for the acetyl methyl protons, and a doublet for the methyl group adjacent to the chiral center.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the two methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1735 cm⁻¹ is characteristic of the C=O stretch of the ester group. Absorptions corresponding to C-O stretching and aromatic C-H and C=C bonds are also expected.
-
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 164. Common fragments would correspond to the loss of the acetyl group and the formation of the tropylium ion.
The relationship between the chemical structure of 1-phenylethyl acetate and its key spectroscopic features is depicted in the following diagram.
Caption: Correlation of structure and spectroscopic data.
Applications
The primary application of 1-phenylethyl acetate lies in the fragrance and flavor industries, where it is used to impart floral and fruity notes to a wide range of products, including perfumes, cosmetics, soaps, and food items.[4][10] It is also used as a solvent in chemical synthesis and extraction processes due to its ability to dissolve a variety of organic compounds.[4] In the pharmaceutical sector, it can serve as an excipient or an intermediate in the synthesis of more complex molecules.[10]
Safety and Handling
1-Phenylethyl acetate is generally considered to have low toxicity.[3] However, as with any chemical, appropriate safety precautions should be taken. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[11] When handling, it is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[11]
Conclusion
1-Phenylethyl acetate is a commercially important ester with a diverse range of applications. Its synthesis is well-established, with methods available to produce it both as a racemate and in enantiomerically enriched forms. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective use in research and industry. This guide provides a solid foundation of technical knowledge for professionals working with this versatile compound.
References
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FooDB. (2010, April 8). Showing Compound 1-Phenylethyl acetate (FDB010563). Retrieved from [Link]
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Scirp.org. (n.d.). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 1-phenylethyl acetate. Retrieved from [Link]
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ResearchGate. (n.d.). Esterase-catalyzed conversion of 1-phenylethyl acetate. Retrieved from [Link]
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Chemicals Suppliers for Water Treatment Perth. (n.d.). 1-Phenylethyl Acetate. Retrieved from [Link]
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ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Retrieved from [Link]
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Wikipedia. (n.d.). Phenethyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.
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